molecular formula C22H25Cl2NO3 B607073 DETQ CAS No. 1638667-81-8

DETQ

Cat. No. B607073
M. Wt: 422.35
InChI Key: CWRORBWPLQQFMX-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DETQ is a selective, allosteric, and orally active dopamine D1 receptor potentiator . In HEK293 cells expressing the human D1 receptor, DETQ increases cAMP with an EC50 of 5.8 nM and a Kb of 26 nM . DETQ shows 30-fold less potent at rat and mouse D1 receptors and is inactive at the human D5 receptor .


Molecular Structure Analysis

The molecular structure of DETQ is described as [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one] . The binding site for DETQ was identified and compared with the binding site for CID 2886111 .

Scientific Research Applications

Therapeutic Utility in Neurological and Psychiatric Disorders

DETQ, an allosteric potentiator of the dopamine D1 receptor, has been tested in models known to respond to D1 agonists, showing promise as a therapeutic agent in a range of conditions. In preclinical models, DETQ reversed locomotor depression caused by reserpine and acted synergistically with L-DOPA, indicating its potential as both monotherapy and adjunct treatment in Parkinson's disease. It has also shown to increase acetylcholine and histamine release in the prefrontal cortex, and enhance synaptic plasticity, suggesting its utility in treating Alzheimer's disease, cognitive impairments in schizophrenia, and major depressive disorder. The neurochemical actions of DETQ support its potential pro-cognitive effects, underscoring its promise for central nervous system disorders (Bruns et al., 2018).

In Vitro Characterization and Potential Applications

Further in vitro characterization of DETQ has identified it as a novel D1 receptor potentiator with potential for the treatment of Parkinson's disease, schizophrenia, depression, ADHD, and narcolepsy. Its potentiating effects on dopamine response and its selectivity and potency across species highlight its therapeutic relevance. The differentiation in potency across human, rhesus, and dog D1 receptors compared to rodent receptors underscores the importance of translational research for its applications in human health (Heinz et al., 2016).

Enhancement of Cortical Acetylcholine Efflux

A study on the neurochemical profile of DETQ in transgenic mice expressing the human D1 receptor revealed its potential mechanisms of action, including the enhancement of cortical and hippocampal acetylcholine levels. This neurochemical change correlates with behavioral effects observed in models, providing a basis for its application in enhancing cognitive function and treating disorders with a component of cognitive impairment (Falcone et al., 2016).

Cognitive Enhancement in Humanized D1 Receptor Mice

DETQ's ability to ameliorate cognitive deficits in mice models, particularly in object recognition memory, further emphasizes its potential in treating cognitive impairments associated with neuropsychiatric disorders. Its efficacy in reversing deficits induced by phencyclidine, without causing tolerance or an inverted U-shaped dose response, highlights its advantages over traditional D1 receptor agonists (Meltzer et al., 2019).

properties

CAS RN

1638667-81-8

Product Name

DETQ

Molecular Formula

C22H25Cl2NO3

Molecular Weight

422.35

IUPAC Name

2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

InChI

InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1

InChI Key

CWRORBWPLQQFMX-UONOGXRCSA-N

SMILES

O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DETQ

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one (0.054 g, 100 μmol) in THF (1.0 mL). Add tetrabutylammonium fluoride (0.11 mL, 110 μmol, 1M in THF). Stir 30 min. Add saturated ammonium chloride solution and extract with ethyl acetate three times. Combine the ethyl acetate extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by silica gel chromatography, eluting with ethyl acetate: hexanes (gradient, 10-100%) to give the title compound as a white foam (0.03 g, 71 μmol). MS (m/z): 422 (M+1).
Name
1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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